4-Bromobutyrylbromide
Description
4-Bromobutyrylbromide (CAS: 56489-06-6) is a brominated acyl bromide compound with the inferred molecular formula C₄H₆Br₂O and a molecular weight of 229.91 g/mol. Structurally, it consists of a four-carbon chain with a bromine atom at the terminal carbon (C4) and an acyl bromide group (-COBr) at the first carbon (C1). This dual functionality enables its use as a versatile reagent in organic synthesis, particularly in introducing bromoacyl or alkyl bromide moieties into target molecules.
Properties
CAS No. |
56489-06-6 |
|---|---|
Molecular Formula |
C4H6Br2O |
Molecular Weight |
229.90 g/mol |
IUPAC Name |
4-bromobutanoyl bromide |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-4(6)7/h1-3H2 |
InChI Key |
FKWORQBQNPAITE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Br)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 4-Bromobutyrylbromide and structurally related brominated compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| This compound | 56489-06-6 | C₄H₆Br₂O | 229.91 | Acyl bromide, alkyl bromide |
| 4-Bromobutyraldehyde | 38694-47-2 | C₄H₇BrO | 151.00 | Aldehyde, alkyl bromide |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Aldehyde, benzyl bromide |
| 4-Tert-Buthylbenzyl Bromide | 18880-00-7 | C₁₁H₁₅Br | 227.14 | Benzyl bromide |
| 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | C₈H₁₀Br₂N* | 279.91† | Benzylamine, benzyl bromide |
*Inferred from nomenclature; †Calculated based on hydrobromide salt.
Key Observations :
- This compound uniquely combines acyl bromide and alkyl bromide groups, enabling dual reactivity in alkylation and acylation reactions.
- 4-Bromobutyraldehyde lacks the acyl bromide group, limiting its utility to aldehyde-specific reactions (e.g., nucleophilic additions) .
- 4-(Bromomethyl)benzaldehyde features a benzyl bromide group, favoring electrophilic aromatic substitutions or benzylation reactions .
- 4-Tert-Buthylbenzyl Bromide incorporates a bulky tert-butyl group, which sterically hinders nucleophilic substitutions compared to simpler benzyl bromides .
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